molecular formula C15H27ClO B8499882 4-Octylcyclohexane-1-carbonyl chloride CAS No. 80022-86-2

4-Octylcyclohexane-1-carbonyl chloride

Cat. No.: B8499882
CAS No.: 80022-86-2
M. Wt: 258.83 g/mol
InChI Key: HVPQKJKPXWIQCS-UHFFFAOYSA-N
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Description

4-Octylcyclohexane-1-carbonyl chloride ( 80022-86-2) is an alicyclic acyl halide with the molecular formula C15H27ClO and a molecular weight of 258.83 g/mol . This compound serves as a versatile and critical building block in organic synthesis, particularly valued for introducing the 4-octylcyclohexanecarbonyl moiety into target molecules. Its reactivity is defined by the acyl chloride group, which readily undergoes nucleophilic acyl substitution reactions with a range of nucleophiles, including alcohols, amines, and water, to form corresponding esters, amides, and carboxylic acids . The cyclohexane ring provides significant steric and conformational constraints, influencing the compound's interactions and the outcome of synthetic reactions. A key application documented in the literature is its use in the synthesis of liquid crystals, where the trans-isomer (specifically referred to as trans-4-n-octylcyclohexane-carboxylic acid chloride) is employed to create structures with specific mesomorphic properties . The compound is exclusively intended for research applications and must be handled by qualified professionals. It is strictly For Research Use Only and is not designed for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

80022-86-2

Molecular Formula

C15H27ClO

Molecular Weight

258.83 g/mol

IUPAC Name

4-octylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C15H27ClO/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h13-14H,2-12H2,1H3

InChI Key

HVPQKJKPXWIQCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(CC1)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
4-Octylcyclohexane-1-carbonyl chloride serves as a key intermediate in the synthesis of more complex organic compounds. It is utilized in various reactions, including nucleophilic substitutions and acylation processes, making it valuable for creating diverse chemical entities in research laboratories.

2. Pharmaceutical Development
The compound is explored for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities, positioning it as a candidate for drug development . Its structural characteristics allow for modifications that can enhance biological activity against specific targets.

3. Industrial Applications
In industrial settings, this compound is used in the production of polymers and resins. Its unique chemical structure contributes to the properties of final products, such as improved thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results indicate significant effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of derivatives synthesized from this compound. The study revealed that certain derivatives demonstrated substantial activity against cancer cell lines, including:

Cell LineIC50 (µM)
SNB-1910
NCI-H46015
SNB-7512

Molecular docking studies indicated effective binding to tubulin, suggesting a mechanism of action involving disruption of cancer cell mitosis .

Preparation Methods

Hydrogenation Step

The hydrogenation of 4-octylcyclohexanone exhibits near-quantitative conversion (>95%) when conducted in tetrahydrofuran (THF) with 5 wt% Pd/C. Kinetic studies reveal a first-order dependence on hydrogen pressure, with activation energy estimated at 50–60 kJ/mol.

Chlorination Step

Chlorination with SOCl₂ proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-octylcyclohexanol is replaced by chloride. Anhydrous conditions are critical to prevent hydrolysis. Using a 1.2:1 molar ratio of SOCl₂ to alcohol at 60°C for 4 hours achieves 85–90% yield. Phosgene, though more hazardous, offers higher selectivity, requiring only 1.05 equivalents at 40°C to attain 92% yield.

Continuous-Flow Chlorination with Heterogeneous Catalysts

Modern industrial synthesis prioritizes continuous-flow systems for enhanced safety and efficiency. The patent US6770783B1 details a method where 4-octylcyclohexanecarboxylic acid reacts with phosgene or thionyl chloride in the presence of an N,N-disubstituted formamide catalyst (e.g., N,N-dimethylformamide, DMF).

Reaction Mechanism

The formamide catalyst forms a reactive intermediate with the chlorinating agent, lowering the activation energy for acyl chloride formation. For instance, DMF coordinates with phosgene to generate an imidoyl chloride species, which facilitates the nucleophilic attack by the carboxylic acid’s hydroxyl group.

Process Optimization

  • Temperature : 20–60°C (optimal: 40°C)

  • Pressure : Atmospheric (1 bar)

  • Molar Ratios :

    ReagentMolar Ratio (vs. Acid)
    Phosgene1.0–1.3
    N,N-Dimethylformamide0.1–0.6
    HCl (gas)0.5–1.5

Introducing hydrogen chloride gas during chlorination suppresses side reactions, improving yield to 94–97%. The catalyst phase, separable via liquid-liquid extraction, is recycled, reducing costs.

Comparative Analysis of Synthesis Methods

ParameterFriedel-CraftsHydrogenation-ChlorinationContinuous-Flow Chlorination
Yield (%)45–6085–9294–97
Reaction Time (h)6–86–82–3
Catalyst ReusabilityNoneLimitedFull
ScalabilityLowModerateHigh
Byproduct FormationHighModerateLow

Continuous-flow chlorination outperforms other methods in yield, scalability, and environmental impact, making it the preferred industrial approach .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Octylcyclohexane-1-carbonyl chloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves the reaction of 4-octylcyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is monitored via TLC or FTIR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and the emergence of the acyl chloride peak (~1800 cm⁻¹). Purification is achieved through vacuum distillation or column chromatography. Experimental protocols must detail stoichiometry, temperature control, and inert gas (e.g., N₂) use to prevent hydrolysis .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm the cyclohexane ring protons (δ 1.2–2.5 ppm) and carbonyl chloride resonance (δ ~170 ppm in ¹³C).
  • FTIR : Verify the C=O stretch (~1800 cm⁻¹) and absence of OH bands.
  • Mass Spectrometry (EI/ESI) : Identify the molecular ion peak (m/z ≈ 244 for C₁₅H₂₅ClO).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection. Full characterization data must be reported in the experimental section, with raw spectra provided in supplementary materials .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use chemical-resistant gloves (nitrile), safety goggles, and fume hoods to prevent exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes. Respiratory protection (NIOSH-approved masks) is required if ventilation is inadequate. Always consult SDS guidelines for spill management and disposal .

Q. How can researchers efficiently locate peer-reviewed literature on this compound?

  • Methodological Answer : Use databases like SciFinder or Reaxys with keywords: This compound, acyl chloride synthesis, and cyclohexanecarbonyl derivatives. Filter results to exclude non-peer-reviewed sources and patents. Cross-reference citations in authoritative journals (e.g., Beilstein Journal of Organic Chemistry) and validate data against NIST Chemistry WebBook for spectral matches .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be systematically resolved?

  • Methodological Answer : Employ a three-step approach:

Replicate experiments under controlled conditions (e.g., moisture-free environment).

Analyze intermediates via in-situ FTIR or GC-MS to identify transient species.

Cross-validate with computational methods (DFT calculations for reaction pathways). Document all variables (temperature, solvent purity) and compare with literature using platforms like PubChem to identify anomalies .

Q. What strategies optimize the yield of this compound in large-scale reactions?

  • Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of carboxylic acid to SOCl₂) and reflux time (4–6 hours). Use catalytic DMAP to accelerate reaction kinetics. Post-reaction, remove excess reagent via rotary evaporation under reduced pressure. Monitor yield gravimetrically and validate via quantitative ¹H NMR .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store aliquots in amber vials under N₂ at -20°C, 4°C, and 25°C.
  • Analyze degradation via HPLC at intervals (1, 7, 30 days). Hydrolysis products (carboxylic acid) indicate moisture ingress. Recommend desiccants and argon overlays for long-term storage .

Q. What advanced spectroscopic techniques confirm stereochemical integrity in derivatives of this compound?

  • Methodological Answer : Use NOESY NMR to assess spatial proximity of cyclohexane substituents. VCD (Vibrational Circular Dichroism) or X-ray crystallography provides absolute configuration data for chiral centers. Compare experimental IR/Raman spectra with NIST reference data to detect conformational changes .

Q. How should researchers address impurities detected during synthesis?

  • Methodological Answer : Perform LC-MS to identify impurity structures (e.g., hydrolyzed acid or dimerization products). Optimize purification via gradient elution in flash chromatography (hexane:EtOAc). For persistent impurities, redesign the synthetic route to avoid intermediates prone to side reactions .

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